3-Fluoro-N-hydroxybenzimidoyl chloride

Description

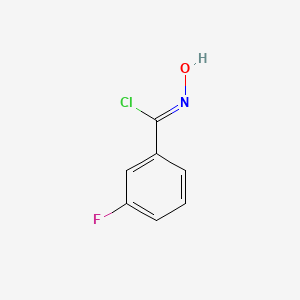

3-Fluoro-N-hydroxybenzimidoyl chloride (CAS 58606-42-1), also known as (1Z)-3-fluoro-N-hydroxybenzenecarboximidoyl chloride or m-fluorobenzohydroxamic acid chloride, is a halogenated aromatic compound featuring a benzimidoyl chloride backbone with a fluorine substituent at the meta position and an N-hydroxy functional group . Its molecular structure (Fig. 1) comprises a benzene ring substituted with fluorine at position 3, an imidoyl chloride group (-C(=N-OH)Cl), and a hydroxylamine moiety.

Figure 1: Structure of this compound.

Properties

CAS No. |

58606-42-1 |

|---|---|

Molecular Formula |

C7H5ClFNO |

Molecular Weight |

173.57 g/mol |

IUPAC Name |

(1E)-3-fluoro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-2-1-3-6(9)4-5/h1-4,11H/b10-7+ |

InChI Key |

CQEGJGFPGPNQNG-JXMROGBWSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=NO)Cl |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C(=N\O)/Cl |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

One common method involves the reaction of N-hydroxybenzimidoyl chloride with a fluorinating agent under controlled conditionsIndustrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

3-Fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the fluorine or hydroxy group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-Fluoro-N-hydroxybenzimidoyl chloride has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the modification of polymers and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxybenzimidoyl chloride involves its ability to generate reactive intermediates, such as free radicals, under specific conditions. These intermediates can interact with various molecular targets, leading to desired chemical transformations. The pathways involved often include the formation and subsequent reactions of fluoroalkyl radicals .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 3-fluoro-N-hydroxybenzimidoyl chloride and structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Substituents |

|---|---|---|---|---|

| This compound | 58606-42-1 | C₇H₅ClFNO | Imidoyl chloride, N-hydroxy | 3-Fluorophenyl |

| 3-Fluorobenzoyl chloride | 1711-07-5 | C₇H₄ClFO | Benzoyl chloride | 3-Fluorophenyl |

| 3-Chloro-N-phenyl-phthalimide | Not provided | C₁₄H₈ClNO₂ | Phthalimide, chloro, phenyl | 3-Chlorophenyl, N-phenyl |

| 3-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide | 4496-57-5 | C₁₄H₈ClF₃NO | Benzamide, chloro, trifluoromethyl | 3-Chlorophenyl, 3-(CF₃)phenyl |

Key Observations:

Functional Groups:

- The target compound’s imidoyl chloride (-C(=N-OH)Cl) contrasts with 3-fluorobenzoyl chloride’s acyl chloride (-COCl). The N-hydroxy group enhances nucleophilicity, enabling reactions distinct from typical benzoyl chlorides .

- 3-Chloro-N-phenyl-phthalimide contains a phthalimide core, which is structurally distinct but shares halogen (Cl/F) substitution patterns .

Substituent Effects:

- Fluorine’s electron-withdrawing nature in the meta position influences electronic properties, such as increased acidity of adjacent protons or altered reaction kinetics compared to chloro or trifluoromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.